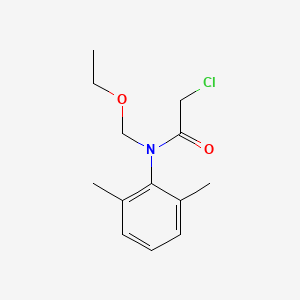
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride is a chemical compound with the molecular formula C17H19ClN4O3 This compound is known for its unique structure, which includes a butanol backbone and an acridine moiety with a nitro group
Preparation Methods
The synthesis of 1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves several steps. The primary synthetic route includes the nitration of acridine followed by the introduction of the butanol group. The reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and subsequent substitution reactions. Industrial production methods may involve large-scale nitration and purification processes to ensure the compound’s purity and yield .
Chemical Reactions Analysis
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acridine moiety allows for various substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Scientific Research Applications
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride involves its interaction with molecular targets such as proteins and nucleic acids. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
1-Butanol, 4-((1-nitro-9-acridinyl)amino)-, monohydrochloride can be compared with other similar compounds, such as:
1-Butanol, 4-((1-amino-9-acridinyl)amino)-, monohydrochloride: Lacks the nitro group, leading to different reactivity and applications.
1-Butanol, 4-((1-nitro-9-phenanthridinyl)amino)-, monohydrochloride: Contains a phenanthridine moiety instead of acridine, resulting in different chemical properties.
1-Butanol, 4-((1-nitro-9-quinolinyl)amino)-, monohydrochloride: Features a quinoline moiety, which affects its biological activity and applications.
Properties
CAS No. |
80704-89-8 |
|---|---|
Molecular Formula |
C17H18ClN3O3 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-[(1-nitroacridin-9-yl)amino]butan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H17N3O3.ClH/c21-11-4-3-10-18-17-12-6-1-2-7-13(12)19-14-8-5-9-15(16(14)17)20(22)23;/h1-2,5-9,21H,3-4,10-11H2,(H,18,19);1H |
InChI Key |
WFKPKIUDGWXNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)
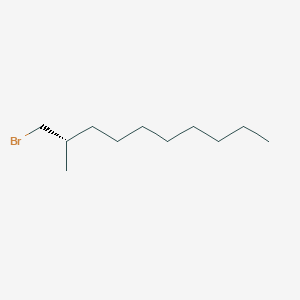
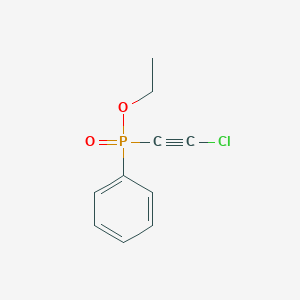
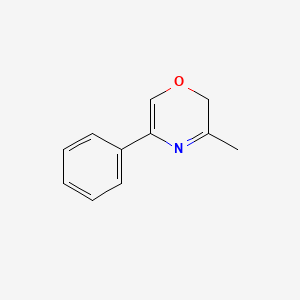
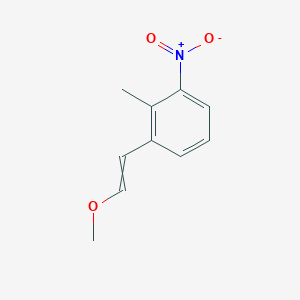
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
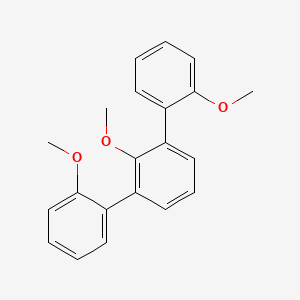

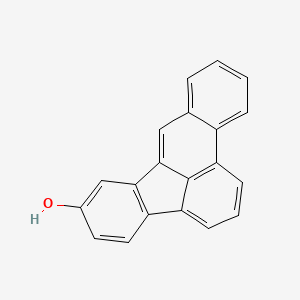
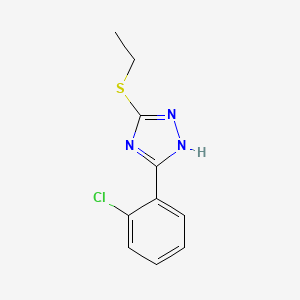
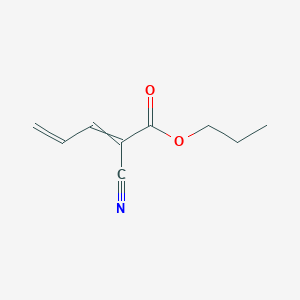

![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)
